molecular formula C11H9NS2 B12879775 Methyl quinoline-8-carbodithioate CAS No. 112307-45-6

Methyl quinoline-8-carbodithioate

Cat. No.: B12879775
CAS No.: 112307-45-6
M. Wt: 219.3 g/mol
InChI Key: WVQVBYMJDGUYND-UHFFFAOYSA-N
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Description

Methyl quinoline-8-carbodithioate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a carbodithioate group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-8-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl quinoline-8-carbodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: Methyl quinoline-8-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Biological Activity

Methyl quinoline-8-carbodithioate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbodithioate functional group (-CS2) enhances the compound's reactivity and biological activity.

Synthesis Overview:
The synthesis typically involves the reaction of 8-hydroxyquinoline with carbon disulfide in the presence of a base, yielding this compound through a series of nucleophilic substitutions and cyclization reactions .

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, showcasing its potential as an antimicrobial agent in clinical settings .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

2.2 Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound's mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation, which is critical for developing new anticancer therapies .

Cell Line IC50 (µM)
HepG215
HT-2920
MCF-710

2.3 Antidiabetic Properties

This compound has also been evaluated for its potential antidiabetic effects. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study conducted on various synthesized derivatives revealed that modifications at specific positions on the quinoline structure significantly enhanced their antimicrobial and anticancer activities .
  • Another investigation focused on the structure-activity relationship (SAR) of carbodithioate derivatives, indicating that electron-withdrawing groups at certain positions improved biological efficacy against cancer cell lines .

4. Conclusion

This compound is a promising compound with multifaceted biological activities, including antimicrobial, anticancer, and antidiabetic properties. Its unique chemical structure allows for various modifications that can enhance its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its applications in drug development.

Properties

CAS No.

112307-45-6

Molecular Formula

C11H9NS2

Molecular Weight

219.3 g/mol

IUPAC Name

methyl quinoline-8-carbodithioate

InChI

InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3

InChI Key

WVQVBYMJDGUYND-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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